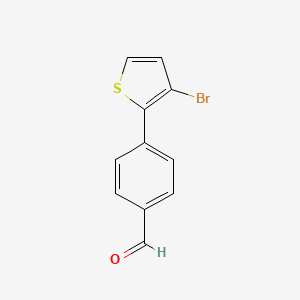

4-(3-Bromothiophen-2-yl)benzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(3-Bromothiophen-2-yl)benzaldehyde is an organic compound with the molecular formula C11H7BrOS . It is commonly used in scientific research and industry.

Synthesis Analysis

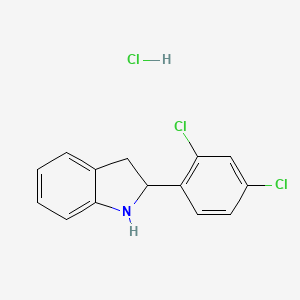

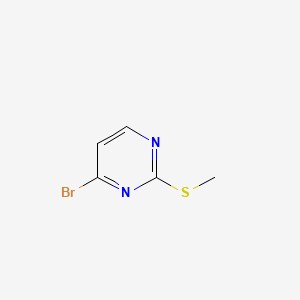

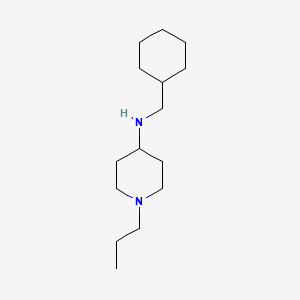

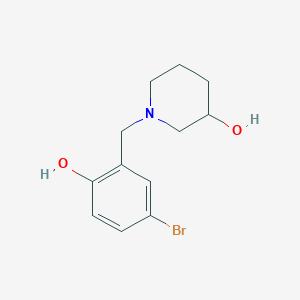

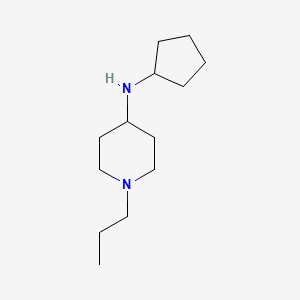

This compound can be synthesized by various methods, including Suzuki coupling, palladium-catalyzed cross-coupling reaction, and bromination. A study has reported the synthesis of a variety of imine derivatives via Suzuki cross-coupling of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine with various arylboronic acids .Molecular Structure Analysis

The molecular structure of 4-(3-Bromothiophen-2-yl)benzaldehyde consists of a benzaldehyde group attached to a bromothiophene group . The exact mass of the molecule is 265.94000 .Chemical Reactions Analysis

The Suzuki cross-coupling reaction has been reported as a method for derivatizing imines, including 4-(3-Bromothiophen-2-yl)benzaldehyde . This reaction involves the coupling of an arylboronic acid with a halogenated thiophene derivative .Physical And Chemical Properties Analysis

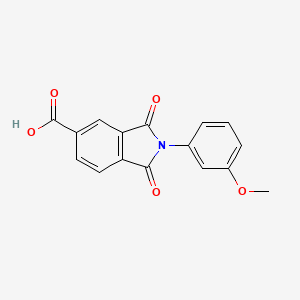

4-(3-Bromothiophen-2-yl)benzaldehyde is a crystalline solid with a pale yellow color and a strong odor. It has a molecular weight of 267.14200 . This compound is slightly soluble in water, but highly soluble in organic solvents such as ethanol, diethyl ether, and acetone.Scientific Research Applications

Synthesis of Imines via Suzuki Cross-Coupling Reaction

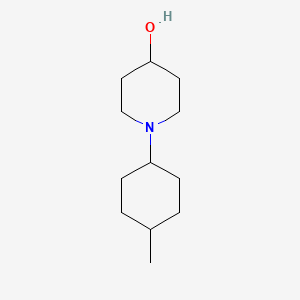

4-(3-Bromothiophen-2-yl)benzaldehyde: is utilized in the synthesis of a variety of imine derivatives through the Suzuki cross-coupling reaction . These imines are significant due to their broad spectrum of biological activities, including antimicrobial, analgesic, and anticancer properties. The reaction conditions allow for a wide range of electron-donating and withdrawing functional groups, making it a versatile precursor for pharmaceutical research.

Exploration of Non-Linear Optical Properties

The compound serves as a precursor for the synthesis of derivatives that are explored for their non-linear optical properties . These properties are crucial for applications in photonics and optoelectronics, where materials with non-linear optical characteristics are used to manipulate light in various ways.

Drug Discovery and Biological Properties

Research on 4-(3-Bromothiophen-2-yl)benzaldehyde includes investigating its biological properties and potential as a drug candidate. Its structural features make it a candidate for further exploration in the development of new therapeutic agents.

Organic Electronics and Photovoltaics

The compound’s potential use in organic electronics and photovoltaics is another area of interest. Its electronic properties could be harnessed for the development of organic semiconductor materials, which are used in the construction of flexible electronic devices and solar cells.

Coordination Chemistry and Inorganic Biochemistry

Imines derived from 4-(3-Bromothiophen-2-yl)benzaldehyde play a role in the development of coordination chemistry and inorganic biochemistry . They are used in the synthesis of biologically and industrially active compounds through various organic reactions.

Material Science and Polymer Stabilizers

The compound is also a key component in the field of material science, particularly in the synthesis of pigments, dyes, and polymer stabilizers . Its stability and reactivity make it suitable for applications that require durable and long-lasting materials.

Safety And Hazards

The safety data sheet for 4-(3-Bromothiophen-2-yl)benzaldehyde suggests that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid ingestion and inhalation .

properties

IUPAC Name |

4-(3-bromothiophen-2-yl)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrOS/c12-10-5-6-14-11(10)9-3-1-8(7-13)2-4-9/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTYZFUJFFBNJTP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=C(C=CS2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90640454 |

Source

|

| Record name | 4-(3-Bromothiophen-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Bromothiophen-2-yl)benzaldehyde | |

CAS RN |

934570-51-1 |

Source

|

| Record name | 4-(3-Bromothiophen-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1371753.png)

![2-[(2,5-Dimethylphenyl)amino]benzoic acid](/img/structure/B1371755.png)

![5-[(2-Hydroxyphenyl)amino]-5-oxopentanoic acid](/img/structure/B1371756.png)

![1-[(3,4-Difluorophenyl)methyl]piperidin-4-ol](/img/structure/B1371761.png)